molecular formula C16H12N2O6 B4031302 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B4031302
M. Wt: 328.28 g/mol
InChI Key: IDVHGRZRZDBHOV-UHFFFAOYSA-N
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Description

4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group, a dioxo group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid typically involves multiple steps:

    Nitration of Benzoisoquinoline: The initial step involves the nitration of benzoisoquinoline to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of the Dioxo Group:

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the nitro-dioxo-benzoisoquinoline intermediate with a butanoic acid derivative. This can be done using various coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and oxidation steps, and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon, or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products

    Oxidation Products: Nitroso and hydroxylamine derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzoisoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its benzoisoquinoline core, which can exhibit strong fluorescence. It is also investigated for its interactions with various biomolecules, which can provide insights into cellular processes and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The nitro and dioxo groups can interact with biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industrial applications, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the development of sensors and electronic materials.

Mechanism of Action

The mechanism of action of 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis. The benzoisoquinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-1,3-dioxo-1H-benzo[de]isoquinoline: Lacks the butanoic acid moiety but shares the nitro and dioxo groups.

    4-(6-amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.

Uniqueness

4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is unique due to the combination of its nitro, dioxo, and butanoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-13(20)5-2-8-17-15(21)10-4-1-3-9-12(18(23)24)7-6-11(14(9)10)16(17)22/h1,3-4,6-7H,2,5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVHGRZRZDBHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
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4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 5
4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 6
4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

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